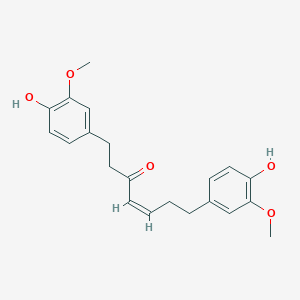
(Z)-1,7-bis(4-Hydroxy-3-methoxyphenyl)hept-4-en-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-1,7-bis(4-Hydroxy-3-methoxyphenyl)hept-4-en-3-one: is a naturally occurring compound known for its presence in various plants. It is a type of curcuminoid, which is a class of compounds known for their potential health benefits, including anti-inflammatory and antioxidant properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Condensation Reaction: One common method involves the condensation of vanillin and acetone in the presence of a base such as sodium hydroxide. This reaction typically occurs under reflux conditions.
Industrial Production Methods: Industrially, the compound can be synthesized using similar condensation reactions but scaled up with optimized conditions to ensure higher yields and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of various oxidized products.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The hydroxyl groups in the compound can participate in substitution reactions, where they can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various halogenating agents, acylating agents.
Major Products:
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced forms of the compound with hydrogenated double bonds.
Substitution: Compounds with substituted hydroxyl groups.
Scientific Research Applications
Chemistry:
- Used as a starting material for the synthesis of more complex molecules.
- Studied for its reactivity and potential to form various derivatives.
Biology:
- Investigated for its role in plant defense mechanisms.
- Studied for its potential effects on cellular processes.
Medicine:
- Explored for its anti-inflammatory and antioxidant properties.
- Potential use in the development of therapeutic agents for various diseases.
Industry:
- Used in the formulation of natural health products.
- Potential applications in the cosmetic industry due to its antioxidant properties.
Mechanism of Action
The compound exerts its effects primarily through its interaction with various molecular targets and pathways. It is known to modulate inflammatory pathways by inhibiting key enzymes and signaling molecules involved in the inflammatory response. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and upregulate the expression of antioxidant enzymes.
Comparison with Similar Compounds
Curcumin: Another well-known curcuminoid with similar anti-inflammatory and antioxidant properties.
Demethoxycurcumin: A derivative of curcumin with one less methoxy group.
Bisdemethoxycurcumin: A curcuminoid lacking both methoxy groups present in curcumin.
Uniqueness:
- Its specific hydroxyl and methoxy substitutions may result in different reactivity and interaction with biological targets.
(Z)-1,7-bis(4-Hydroxy-3-methoxyphenyl)hept-4-en-3-one: is unique due to its specific structural configuration, which may confer distinct biological activities compared to other curcuminoids.
Properties
Molecular Formula |
C21H24O5 |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
(Z)-1,7-bis(4-hydroxy-3-methoxyphenyl)hept-4-en-3-one |
InChI |
InChI=1S/C21H24O5/c1-25-20-13-15(8-11-18(20)23)5-3-4-6-17(22)10-7-16-9-12-19(24)21(14-16)26-2/h4,6,8-9,11-14,23-24H,3,5,7,10H2,1-2H3/b6-4- |
InChI Key |
FWDXZNKYDTXGOT-XQRVVYSFSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)CC/C=C\C(=O)CCC2=CC(=C(C=C2)O)OC)O |
Canonical SMILES |
COC1=C(C=CC(=C1)CCC=CC(=O)CCC2=CC(=C(C=C2)O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















